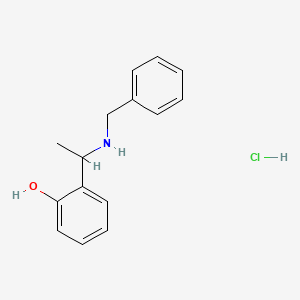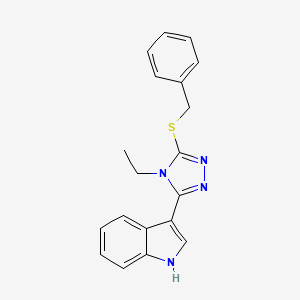
2-(1-(Benzylamino)ethyl)phenol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-(Benzylamino)ethyl)phenol hcl” is an organic compound that belongs to the phenol class of organic compounds. It has a molecular weight of 263.77 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-(benzylamino)ethyl)phenol hydrochloride . The InChI code for the compound is 1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 263.77 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Developing Further Versatility in Benzoxazine Synthesis
- Hydrolytic Ring-Opening for Benzoxazine Synthesis : A study showcased the synthesis of 2-(aminomethyl)phenol derivatives through HCl hydrolysis, serving as reactants for 2-substituted 1,3-benzoxazines. This method demonstrated the creation of stable intermediates, emphasizing its potential in novel benzoxazine synthesis and applications in polymer science (Cui et al., 2020).
Corrosion Inhibition
- Amine Derivatives as Corrosion Inhibitors : Research on four amine derivative compounds, including 2-[(phenylamino)methyl]phenol, revealed their effectiveness as corrosion inhibitors for mild steel in HCl medium. The study combined electrochemical measurements and surface analysis, highlighting the protective film formation on steel surfaces and providing insights into the adsorption mechanism (Boughoues et al., 2020).
Antioxidant and Antibacterial Studies
- Phenolic Esters and Amides Synthesis for Biological Activities : A synthesis study of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated significant antioxidant and antibacterial activities. This research paves the way for the development of new therapeutic agents based on phenolic derivatives (Shankerrao et al., 2013).
Enzymatic Polycondensation
- Chemoenzymatic Polycondensation for Material Synthesis : Enzymatic oxidative polycondensation of 4-(benzylamino)phenol was explored, highlighting a method to synthesize oligophenol with secondary amine functionality. This approach underscores the potential of enzymatic methods in creating polymers with specific functional groups for advanced material applications (Yildirim et al., 2015).
Schiff Base Molecules for Corrosion Inhibition
- Schiff Base Molecules as Mild Steel Corrosion Inhibitors : The study on Schiff base molecules derived from 2-(1-(Benzylamino)ethyl)phenol showed their efficacy as corrosion inhibitors for mild steel in HCl. This combines experimental and theoretical approaches, including potentiodynamic polarization and electrochemical impedance spectroscopy, offering insights into their protective action on metal surfaces (Saha et al., 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
Phenols are known to interact with proteins and enzymes, often leading to changes in their function .
Biochemical Pathways
Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Result of Action
Phenolic compounds are known to have a variety of effects at the molecular and cellular level, often acting as antioxidants or enzyme inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-(Benzylamino)ethyl)phenol hydrochloride. For instance, the compound is stored at temperatures between 2-8°C to maintain its stability . Other environmental factors such as pH, presence of other compounds, and specific conditions of the biological environment could also influence its action and efficacy.
Propriétés
IUPAC Name |
2-[1-(benzylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQORMGVVUIWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Benzylamino)ethyl)phenol hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2512218.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2512220.png)
![4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide](/img/structure/B2512221.png)

![3-methyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512223.png)

![8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2512230.png)
![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2512231.png)

![N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2512237.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2512240.png)
![3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2512241.png)